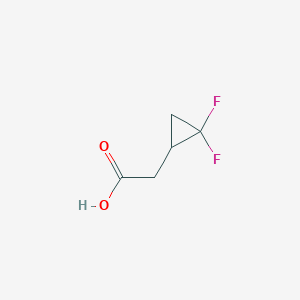

2-(2,2-Difluorocyclopropyl)acetic acid

Vue d'ensemble

Description

“2-(2,2-Difluorocyclopropyl)acetic acid” is a compound with the CAS Number: 123131-67-9 . It has a molecular weight of 136.1 and its IUPAC name is (2,2-difluorocyclopropyl)acetic acid . It is known for its reactive nature and has been studied extensively in various fields .

Molecular Structure Analysis

The molecular formula of “this compound” is C5H6F2O2 . The InChI code is 1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) .

Applications De Recherche Scientifique

Synthesis of Gem-Difluorocyclopropyl Ketones and 2-Fluorofurans Research by Xu and Chen (2003) explored the synthesis of gem-difluorocyclopropyl ketones and 2-fluorofurans through a [1+2] cycloaddition of difluorocarbene to α,β-unsaturated aromatic aldehydes and ketones. This process is significant for generating these fluorinated compounds, which can then be hydrolyzed under acidic conditions to yield either gem-difluorocyclopropyl ketones or 1-aryl-2-fluorofuran derivatives (Xu & Chen, 2003).

Mechanistic Probing through Solvolysis Reactions Battiste et al. (2003) reported the use of (2,2-difluorocyclopropyl)methyl systems as mechanistic probes in their study on solvolysis reactions. They examined the rate constants for acetolysis of these compounds and discussed the reactivities and regiochemistries of ring opening, contributing to a deeper understanding of these chemical processes (Battiste et al., 2003).

Cycloaddition Reactions and Synthesis of Fluorinated Piperidine Acetic Acids A study by Stanton et al. (2010) detailed the synthesis of difluoropiperidine acetic acids, showcasing their use as modulators in gamma-secretase. This synthesis process utilized a unique beta-difluorination with Selectfluor, demonstrating the relevance of difluorocyclopropyl in creating medically significant compounds (Stanton et al., 2010).

Reagent Synthesis and Catalytic Trifluoromethylation The research by Eusterwiemann et al. (2012) involved the creation of methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), acting as a source of difluorocarbene. This work demonstrates the applicability of difluorocyclopropyl derivatives in generating reagents for specific chemical reactions, such as catalytic trifluoromethylation (Eusterwiemann et al., 2012).

Bio-Oil Reforming for Hydrogen Generation Zhang et al. (2018) investigated the steam reforming of acetic acid, a major component of bio-oil, to understand the reaction behaviors of bio-oil in the reforming process. This research contributes to the broader application of carboxylic acids, including 2-(2,2-difluorocyclopropyl)acetic acid, in sustainable energy production (Zhang et al., 2018).

Safety and Hazards

The safety information for “2-(2,2-Difluorocyclopropyl)acetic acid” includes the following hazard statements: H302-H314 . The precautionary statements include P261-P280-P305+P351+P338-P310 . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mécanisme D'action

Target of Action

The primary targets of the compound 2-(2,2-Difluorocyclopropyl)acetic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .

Mode of Action

Given the structural features of the compound, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

Due to the presence of the difluorocyclopropyl group and the acetic acid moiety, it is possible that this compound could interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways .

Pharmacokinetics

These properties, along with its excretion, will impact the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s stability could be affected by the pH of the environment due to the presence of the acetic acid group .

Propriétés

IUPAC Name |

2-(2,2-difluorocyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRBTSNTUSHGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560585 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123131-67-9 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

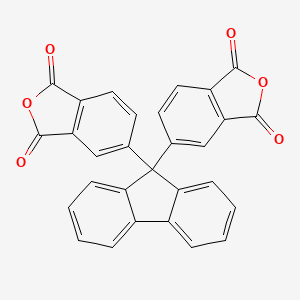

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)